

JMV 3002: A Technical Guide to its Role in Metabolic Research

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Compound of Interest

Compound Name: JMV 3002

Cat. No.: B8209665

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Abstract

JMV 3002 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor. Ghrelin, the endogenous ligand for this receptor, is a key orexigenic hormone, stimulating appetite and promoting energy storage. By blocking the action of ghrelin, **JMV 3002** presents a promising therapeutic avenue for the management of metabolic disorders characterized by excessive food intake and obesity. This technical guide provides a comprehensive overview of **JMV 3002**, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

Introduction

The escalating global prevalence of obesity and its associated metabolic comorbidities, including type 2 diabetes and cardiovascular disease, has intensified the search for effective pharmacological interventions. The ghrelin system has emerged as a critical regulator of energy homeostasis, making it a prime target for drug development. **JMV 3002**, a trisubstituted 1,2,4-triazole derivative, has demonstrated significant potential in preclinical models by attenuating food intake and reducing body weight. This document serves as a technical resource for researchers and drug development professionals interested in the application of **JMV 3002** in metabolic research.

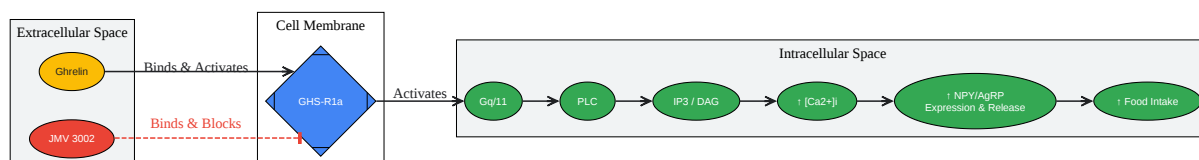
Mechanism of Action: Ghrelin Receptor Antagonism

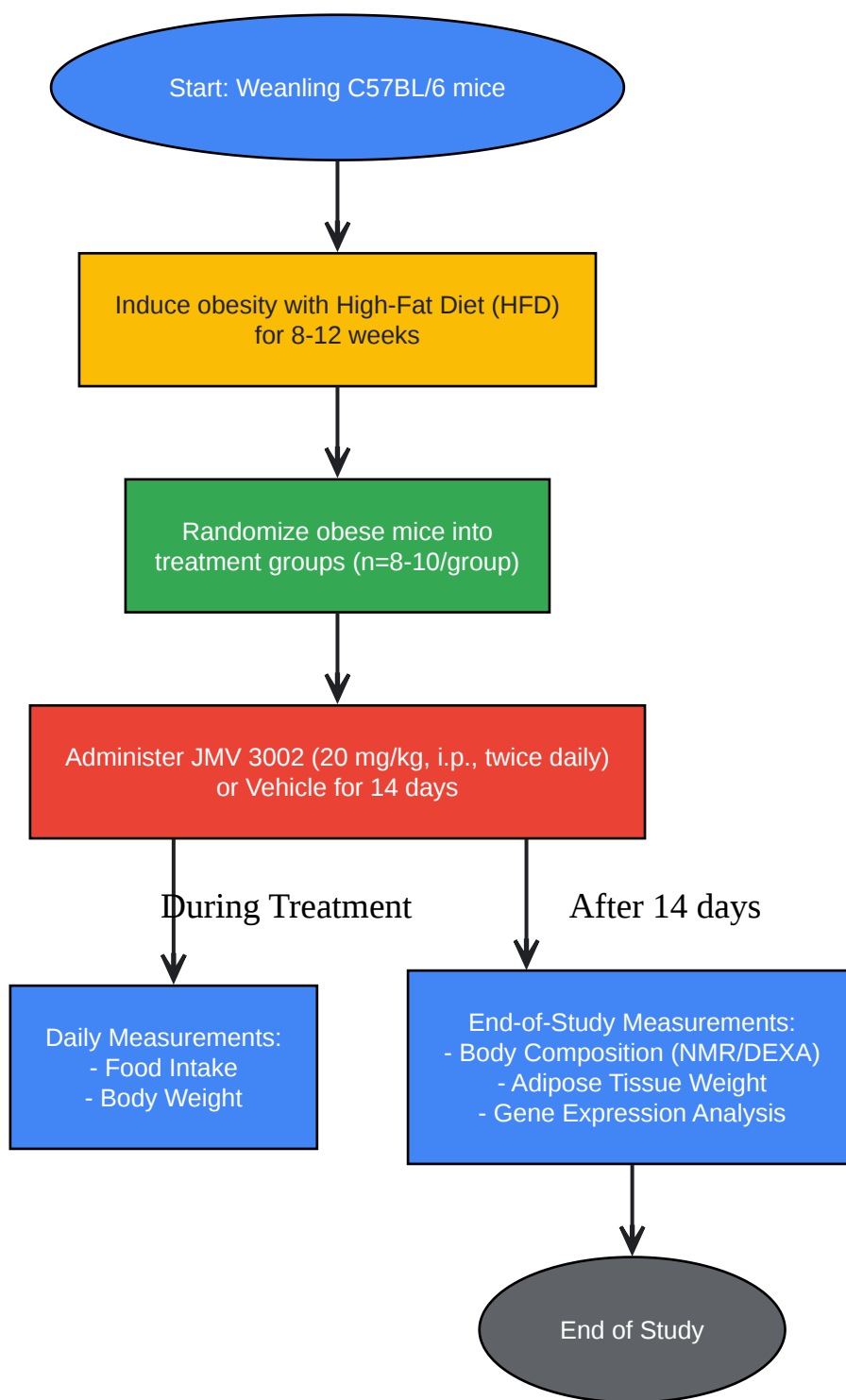
JMV 3002 exerts its effects by competitively binding to the GHS-R1a, thereby preventing the binding of its natural ligand, acylated ghrelin. The GHS-R1a is a G protein-coupled receptor primarily expressed in the hypothalamus, a key brain region for the regulation of appetite and energy balance.

Upon activation by ghrelin, the GHS-R1a initiates a downstream signaling cascade that promotes the expression and release of orexigenic neuropeptides, namely Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), from the arcuate nucleus of the hypothalamus. These neuropeptides, in turn, stimulate appetite and suppress energy expenditure.

JMV 3002, by acting as an antagonist, blocks this signaling pathway at its origin. This leads to a reduction in the downstream signaling that promotes hunger, ultimately resulting in decreased food intake and a negative energy balance.

Signaling Pathway of Ghrelin Receptor and the Antagonistic Action of JMV 3002





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